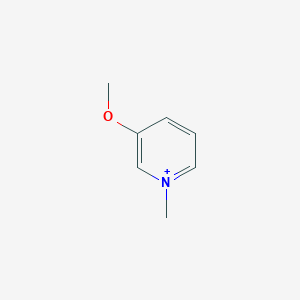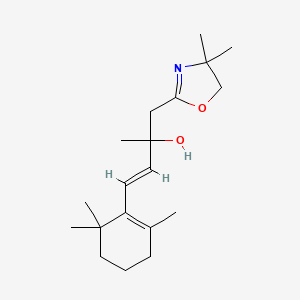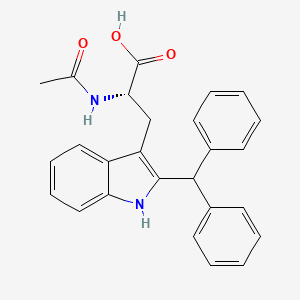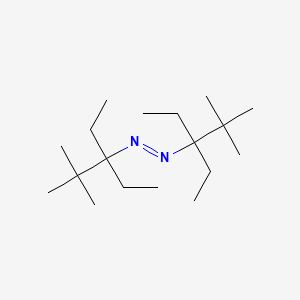
L-Methionine, N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Methionine, N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)- is a complex organic compound that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure, which includes a combination of L-Methionine and a bis(2-chloroethyl)amino group attached to a phenylacetyl moiety. Its distinct molecular configuration makes it a subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)- typically involves multiple steps. One common method includes the acylation of L-Methionine with 4-(bis(2-chloroethyl)amino)phenylacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents like dichloromethane or chloroform are often used to dissolve the reactants, and catalysts such as triethylamine may be employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process is carefully monitored to ensure high yield and purity. Post-reaction, the product is typically purified using techniques like recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
L-Methionine, N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to a simpler amine group.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles, such as hydroxyl or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler amines.
科学研究应用
L-Methionine, N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of various functional groups.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interfere with DNA replication.
Industry: It is used in the synthesis of other complex organic compounds and as a reagent in various chemical processes.
作用机制
The mechanism by which L-Methionine, N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)- exerts its effects involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form cross-links with DNA, thereby inhibiting DNA replication and transcription. This makes it a potential candidate for anticancer therapies. The compound may also interact with proteins and enzymes, affecting their function and activity.
相似化合物的比较
Similar Compounds
Melphalan: Another compound with a bis(2-chloroethyl)amino group attached to a phenylalanine moiety.
Sarcolysine: Similar to melphalan but with a different amino acid component.
Uniqueness
L-Methionine, N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)- is unique due to its combination of L-Methionine and the bis(2-chloroethyl)amino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
53185-17-4 |
|---|---|
分子式 |
C17H24Cl2N2O3S |
分子量 |
407.4 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H24Cl2N2O3S/c1-25-11-6-15(17(23)24)20-16(22)12-13-2-4-14(5-3-13)21(9-7-18)10-8-19/h2-5,15H,6-12H2,1H3,(H,20,22)(H,23,24)/t15-/m0/s1 |
InChI 键 |
ZRWLUJRSNUDUPJ-HNNXBMFYSA-N |
手性 SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
规范 SMILES |
CSCCC(C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide](/img/structure/B14639520.png)
![3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate](/img/structure/B14639526.png)
![1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene](/img/structure/B14639527.png)



![5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine](/img/structure/B14639562.png)




![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)


